molecular formula C14H7F3OS B139428 2-(Trifluoromethyl)thioxanthen-9-one CAS No. 1693-28-3

2-(Trifluoromethyl)thioxanthen-9-one

Cat. No.: B139428
CAS No.: 1693-28-3
M. Wt: 280.27 g/mol
InChI Key: NEWRXGDGZGIHIS-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)thioxanthen-9-one is a trifluoromethyl substituted thioxanthenone, a sulfur analogue of xanthone. It is a fluorinated heterocyclic building block used as a synthesis intermediate for photosensitizers in photoredox catalytic reactions and organic light-emitting diodes (OLEDs) .

Mechanism of Action

Target of Action

2-(Trifluoromethyl)thioxanthen-9-one is a trifluoromethyl substituted thioxanthenone/thioxanthone, a sulfur analogue of xanthone . It is used as a synthesis intermediate for photosensitizers in applications of photoredox catalytic reactions and OLEDs .

Mode of Action

The ketone on this compound is prone to nucleophilic reactions for molecular functionalization . Axially chiral thioxanthenes can be synthesized with this method (with organolithium compounds), exhibiting circularly polarized luminescence (CPL) with a dissymmetry factor of 3.0×10−3 and a maximum external quantum efficiency of 20.0% in circularly polarized OLEDs .

Biochemical Pathways

The sulfide group can be oxidized to sulfone with an oxidizing agent such as hydrogen peroxide and meta-chloroperoxybenzoic acid, for tuning the energy band gap of the molecule . This compound is also desired for use as a triplet photosensitizer in photoredox catalytic reactions such as cycloaddition and nickel-catalyzed aryl esterification .

Pharmacokinetics

It is known that the compound is a solid at 20°c and has a melting point between 147°C and 151°C . It is soluble in toluene .

Result of Action

The result of the action of this compound is the production of axially chiral thioxanthenes, which exhibit circularly polarized luminescence (CPL) with a dissymmetry factor of 3.0×10−3 and a maximum external quantum efficiency of 20.0% in circularly polarized OLEDs . This makes the compound valuable in the production of OLEDs.

Action Environment

The action of this compound is sensitive to light , indicating that environmental factors such as light exposure can influence the compound’s action, efficacy, and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Trifluoromethyl)thioxanthen-9-one can be synthesized through nucleophilic reactions involving organolithium compounds. The ketone group on the compound is prone to nucleophilic reactions, allowing for molecular functionalization . The sulfide group can be oxidized to sulfone using oxidizing agents such as hydrogen peroxide and meta-chloroperoxybenzoic acid .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes, with a focus on optimizing reaction conditions to achieve high purity and yield. The compound is typically produced as a white to light yellow powder with a purity of over 98% .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)thioxanthen-9-one undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Properties

IUPAC Name

2-(trifluoromethyl)thioxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F3OS/c15-14(16,17)8-5-6-12-10(7-8)13(18)9-3-1-2-4-11(9)19-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWRXGDGZGIHIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168689
Record name 2-(Trifluoromethyl)-9H-thioxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1693-28-3
Record name 2-(Trifluoromethyl)-9H-thioxanthen-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1693-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethyl)-9H-thioxanthen-9-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001693283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Trifluoromethyl)-9H-thioxanthen-9-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)-9H-thioxanthen-9-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-(Trifluoromethyl)thioxanthen-9-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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